molecular formula C15H27BO4 B15088994 Methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester

Methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester

Cat. No.: B15088994
M. Wt: 282.19 g/mol
InChI Key: KIZPVRIPRYPEAY-QXMHVHEDSA-N
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Description

Methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a boronic acid ester group and a methyl ester group. Boronic esters are known for their versatility in various chemical reactions, making them valuable intermediates in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester typically involves the reaction of an appropriate boronic acid with pinacol in the presence of a dehydrating agent. One common method is the esterification of boronic acids with pinacol under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.

Industrial Production Methods

Industrial production of boronic esters often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions, with bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the reaction.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Alcohols.

    Substitution: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

Methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction is often reversible, allowing for fine-tuning of the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • Vinylboronic acid pinacol ester
  • Allylboronic acid pinacol ester

Uniqueness

Methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester is unique due to its combination of a boronic ester and a methyl ester group, which provides distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, sets it apart from other boronic esters.

Properties

Molecular Formula

C15H27BO4

Molecular Weight

282.19 g/mol

IUPAC Name

methyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate

InChI

InChI=1S/C15H27BO4/c1-7-8-9-10-12(11-13(17)18-6)16-19-14(2,3)15(4,5)20-16/h11H,7-10H2,1-6H3/b12-11-

InChI Key

KIZPVRIPRYPEAY-QXMHVHEDSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C(=C\C(=O)OC)/CCCCC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OC)CCCCC

Origin of Product

United States

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